Nirtetralin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

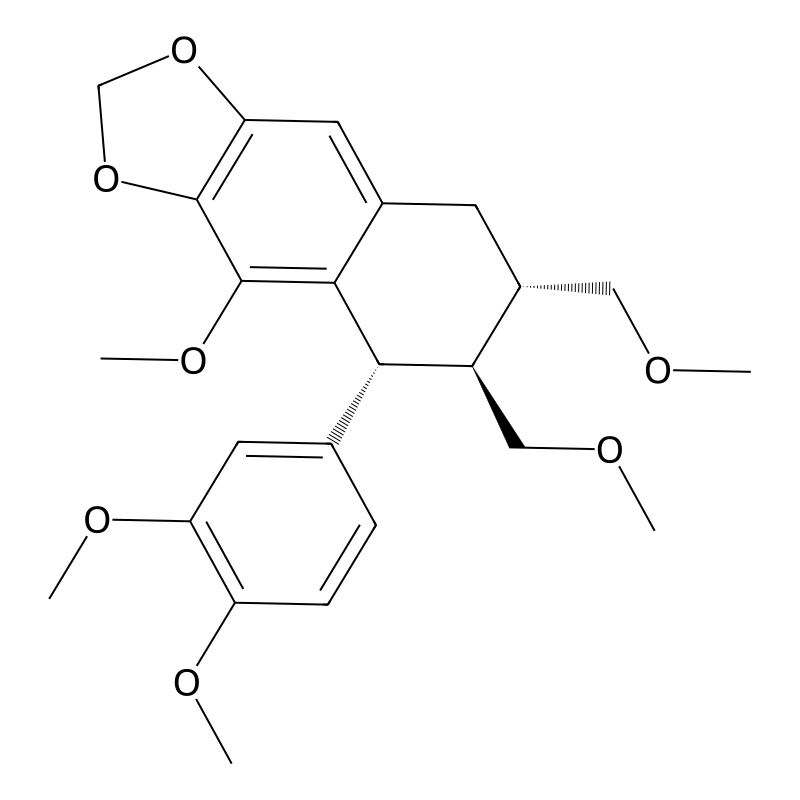

Nirtetralin is a lignan compound primarily isolated from the plant Phyllanthus niruri, known for its traditional medicinal uses, particularly in treating liver ailments. It has a molecular formula of C₃₀H₄₀O₇ and a molecular weight of approximately 470.65 g/mol. The structure of nirtetralin features a complex arrangement of aromatic rings and dioxole moieties, contributing to its biological activity and chemical reactivity .

Nirtetralin has shown notable biological activities, particularly in antiviral research. It exhibits anti-hepatitis B virus properties both in vitro and in vivo. Studies have demonstrated that nirtetralin significantly reduces viral load and liver enzyme levels in infected models, indicating its potential as a therapeutic agent against hepatitis B . Furthermore, it has been noted for its anti-inflammatory effects, inhibiting pro-inflammatory cytokines such as interleukin-1 beta .

The synthesis of nirtetralin can be achieved through various methods, including extraction from natural sources and synthetic approaches. The extraction process typically involves the use of solvents to isolate lignans from Phyllanthus niruri. Synthetic routes may involve the coupling of simpler organic molecules under controlled conditions to form the complex structure characteristic of nirtetralin. Detailed methodologies for these processes are documented in pharmacological literature .

Nirtetralin's primary applications lie in pharmacology and natural product chemistry. Its antiviral properties make it a candidate for developing treatments for hepatitis B and potentially other viral infections. Additionally, its anti-inflammatory characteristics suggest applications in managing inflammatory diseases. Research into its efficacy and safety continues to expand its potential uses in herbal medicine and pharmaceutical formulations .

Studies have explored the interactions of nirtetralin with various biological systems. For instance, it has been shown to modulate immune responses by affecting cytokine production. Additionally, interaction studies with other antiviral agents have indicated synergistic effects when used in combination therapies against hepatitis B . These findings highlight the importance of understanding drug interactions to optimize therapeutic strategies.

Nirtetralin shares structural and functional similarities with other lignans derived from Phyllanthus species. Below is a comparison with similar compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Hypophyllanthin | C₂₄H₃₀O₇ | Exhibits hepatoprotective properties |

| Phyllanthin | C₂₄H₃₀O₇ | Known for its strong antiviral activity |

| Niranthin | C₂₄H₃₀O₇ | Has shown potential in anti-cancer studies |

Uniqueness of Nirtetralin: While all these compounds exhibit antiviral properties, nirtetralin is particularly noted for its potent anti-hepatitis B activity and unique structural features that may enhance its bioavailability and efficacy compared to its counterparts .

Thin-layer chromatography utilizing chiral stationary phases represents a specialized analytical approach that has demonstrated exceptional utility for the separation and quantification of Nirtetralin and related lignan compounds. The implementation of chiral TLC methodology addresses the critical challenge of enantiomeric separation, which is particularly relevant given Nirtetralin's complex stereochemistry featuring three chiral centers [3] [4].

The optimized chiral TLC system employs precoated chiral TLC plates as the stationary phase, which provide the necessary enantioselectivity for resolving Nirtetralin from structurally similar lignans [5]. The mobile phase composition consists of n-hexane/acetone/1,4-dioxane in a precisely controlled ratio of 9:1:0.5 (v/v/v), which has been demonstrated to achieve optimal separation with a retention factor (Rf) of 0.48 for Nirtetralin [5]. This mobile phase selection represents a careful balance of polarity that enables effective migration while maintaining adequate resolution.

The analytical protocol requires chamber saturation for 5 minutes prior to development, with the chromatographic development proceeding over a distance of 8 cm [6]. Detection is accomplished through densitometric scanning following chemical derivatization using vanillin/sulfuric acid/ethanol reagent (1 g:5 mL:95 mL), which produces characteristic colored zones upon heating at 110°C for 15 minutes [6]. The derivatized plates are subsequently scanned at 620 nm, a wavelength that provides optimal signal response for all target lignans [5].

Table 1: Thin-Layer Chromatography Parameters for Nirtetralin Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | Chiral TLC plates | [5] |

| Mobile Phase Composition | n-hexane/acetone/1,4-dioxane (9:1:0.5, v/v/v) | [5] |

| Development Distance | 8 cm | [6] |

| Chamber Saturation Time | 5 minutes | [6] |

| Detection Method | Densitometric scanning | [5] |

| Derivatization Reagent | Vanillin/sulfuric acid/ethanol (1 g:5 mL:95 mL) | [6] |

| Heating Temperature | 110°C | [6] |

| Heating Duration | 15 minutes | [6] |

| Scanning Wavelength | 620 nm | [5] |

| Retention Factor (Rf) | 0.48 | [5] |

| Detection Limit | 25 ng/band | [5] |

| Quantification Limit | 100 ng/band | [5] |

The chiral TLC methodology demonstrates excellent analytical performance with a linear calibration range of 100-500 ng/band and correlation coefficients exceeding 0.9995 [5]. The method achieves detection limits of 25 ng/band and quantification limits of 100 ng/band, making it suitable for routine analysis of Nirtetralin in plant extracts [5]. Precision studies reveal repeatability with relative standard deviations below 1.0%, while intermediate precision remains below 2.0% [5]. Recovery studies demonstrate accuracy of 98.74%, confirming the reliability of the quantitative determinations [5].

The chiral stationary phase mechanism operates through specific interactions between the analyte enantiomers and the chiral selector immobilized on the silica gel surface [7]. These interactions may include hydrogen bonding, π-π stacking, and steric hindrance effects that result in differential retention of stereoisomeric forms [8]. The effectiveness of chiral separation is particularly pronounced for lignan compounds due to their multiple stereogenic centers and rigid molecular frameworks [7].

High-Performance Liquid Chromatography Protocols for Simultaneous Lignan Analysis

High-performance liquid chromatography represents the most widely employed analytical technique for Nirtetralin quantification, offering superior resolution, sensitivity, and reproducibility compared to conventional liquid chromatographic methods. The HPLC protocols developed for simultaneous lignan analysis enable the concurrent determination of Nirtetralin alongside other bioactive lignans including phyllanthin, hypophyllanthin, and niranthin [9].

The optimized HPLC system utilizes an XBridge C18 column (150 × 4.6 mm, 5.0 μm particle size) operated under isocratic elution conditions [9]. The mobile phase consists of a binary system comprising water containing 0.05% trifluoroacetic acid (pH 2.15) and acetonitrile, which provides optimal separation selectivity for the target lignans [9]. The flow rate is maintained at 1.0 mL/min with column temperature controlled at ambient conditions (25°C) to ensure reproducible retention times [9].

Detection is accomplished using photodiode array (PDA) detection, with quantitative analysis performed at 280 nm, corresponding to the maximum absorption wavelength for lignan compounds [10]. The injection volume ranges from 10-20 μL depending on sample concentration, with total analysis time of approximately 22 minutes for complete lignan profiling [11] [9]. Under these conditions, Nirtetralin exhibits a characteristic retention time of 13.67 minutes, providing baseline separation from co-eluting compounds [9].

Table 2: High-Performance Liquid Chromatography Conditions for Nirtetralin

| Parameter | Specification | Reference |

|---|---|---|

| Column Type | XBridge C18 | [9] |

| Column Dimensions | 150 × 4.6 mm | [9] |

| Particle Size | 5.0 μm | [9] |

| Mobile Phase A | Water with 0.05% TFA (pH 2.15) | [9] |

| Mobile Phase B | Acetonitrile | [9] |

| Flow Rate | 1.0 mL/min | [9] |

| Column Temperature | Ambient (25°C) | [9] |

| Injection Volume | 10-20 μL | [12] [9] |

| Detection Wavelength | 280 nm | [10] |

| Retention Time | 13.67 minutes | [9] |

| Run Time | 22 minutes | [11] |

| Detection Method | Photodiode Array (PDA) | [9] |

Alternative HPLC protocols employ fluorescence detection, which provides enhanced sensitivity for Nirtetralin analysis. The fluorescence-based method utilizes excitation at 295 nm with emission detection at 330 nm, resulting in detection limits as low as 0.61 ng/mL and quantification limits of 4.88 ng/mL [12]. This represents an 80-fold improvement in detection capability compared to UV-based methods [12].

The reversed-phase separation mechanism relies on hydrophobic interactions between the analyte molecules and the octadecylsilane-bonded stationary phase [13]. The retention of Nirtetralin is influenced by its methoxy substituents and methylenedioxy groups, which contribute to its overall hydrophobicity and interaction with the C18 surface [14]. The acidic mobile phase conditions (pH 2.15) ensure protonation of any ionizable groups, promoting consistent retention behavior and peak symmetry [9].

Comprehensive two-dimensional liquid chromatography (LC × LC) has been investigated for enhanced separation of complex lignan mixtures [10]. This approach utilizes orthogonal separation mechanisms in two dimensions, typically combining reversed-phase chromatography in the first dimension with a polar-embedded or pentafluorophenyl stationary phase in the second dimension [10]. The LC × LC methodology achieves superior peak capacity and resolution, enabling the separation of isomeric lignans that co-elute in conventional one-dimensional HPLC [10].

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear magnetic resonance spectroscopy serves as the definitive analytical technique for complete structural characterization of Nirtetralin, providing detailed information about molecular connectivity, stereochemistry, and conformational properties. The comprehensive NMR analysis employs multiple one-dimensional and two-dimensional experiments to establish unambiguous structural assignments [4] [15].

The proton nuclear magnetic resonance (¹H NMR) spectrum of Nirtetralin reveals characteristic resonances that reflect its complex molecular architecture. Key chemical shifts include signals at δ 3.26 for the H-3 proton, which appears as a triplet with coupling constant J = 7.6 Hz, indicative of axial orientation and coupling with adjacent H-2 protons [4] [16]. The aromatic region displays multiple signals between δ 6.7-7.8, corresponding to the substituted benzene rings and naphthalene moiety [4] [16].

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides complementary structural information, with chemical shifts distributed across two primary regions. Aliphatic carbons appear between δ 25-80, while aromatic carbons are observed in the δ 105-154 region [4] [17]. The symmetry of syringyl units is evident from their characteristic chemical shifts, with protonated aromatic carbons at approximately δ 105 and quaternary carbons at δ 154 [17].

Table 3: Nuclear Magnetic Resonance Spectroscopy Parameters

| Parameter | Specification | Reference |

|---|---|---|

| Field Strength | 400-600 MHz | [18] [15] |

| Nucleus | ¹H, ¹³C | [18] [15] |

| Solvent | CDCl3, CD3OD | [4] [16] |

| Temperature | 25°C | [18] |

| Acquisition Time (¹H) | 1.4 seconds | [18] |

| Relaxation Delay (¹H) | 1 second | [18] |

| Number of Scans (¹H) | 8-16 | [18] |

| Spectral Window Width | ~15 ppm | [18] |

| Key Chemical Shifts (¹H) | δ 3.26 (H-3), 6.7-7.8 (aromatic) | [4] [16] |

| Key Chemical Shifts (¹³C) | δ 105-154 (aromatic), 25-80 (aliphatic) | [4] [17] |

| Two-Dimensional Experiments | COSY, HSQC, HMBC, NOESY | [4] [15] |

| Coupling Analysis | Homonuclear and heteronuclear | [4] [15] |

Two-dimensional NMR experiments provide crucial connectivity information for complete structural elucidation. Correlation spectroscopy (COSY) experiments reveal homonuclear ¹H-¹H coupling patterns, enabling the identification of spin systems and molecular fragments [4] [15]. Heteronuclear single quantum coherence (HSQC) experiments establish direct ¹H-¹³C connectivity through one-bond couplings, while heteronuclear multiple bond correlation (HSQC) experiments reveal long-range correlations across two and three bonds [4] [15].

Nuclear Overhauser effect spectroscopy (NOESY) experiments provide critical stereochemical information by detecting through-space interactions between protons within approximately 5 Å distance [4] [15]. These spatial correlations are essential for establishing the relative stereochemistry of Nirtetralin's three chiral centers and confirming the overall three-dimensional molecular structure [4] [15].

The NMR analysis protocol employs deuterated solvents including chloroform-d (CDCl3) and methanol-d4 (CD3OD), with tetramethylsilane serving as the internal reference standard [4] [16]. Acquisition parameters are optimized for quantitative analysis, with relaxation delays of 1 second ensuring complete T1 relaxation between pulses [18]. Temperature is maintained at 25°C to ensure reproducible chemical shifts and coupling constants [18].

Advanced NMR techniques such as diffusion-ordered spectroscopy (DOSY) may be employed to determine molecular size and assess sample purity [19]. The combination of multiple NMR experiments provides comprehensive structural information that enables unambiguous identification of Nirtetralin and differentiation from closely related lignan compounds [4] [15].

Mass Spectrometric Profiling and Fragmentation Patterns Using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) provides the most sensitive and specific analytical approach for Nirtetralin identification and quantification. This hyphenated technique combines the separation power of liquid chromatography with the structural information and sensitivity of mass spectrometry, enabling detection at trace levels while providing definitive molecular identification [20] [21].

The electrospray ionization process generates predominantly protonated molecular ions [M+H]⁺ for Nirtetralin at m/z 431.2, corresponding to the molecular weight of 430.49 g/mol [1] [2]. The ionization efficiency is optimized through careful control of source parameters including capillary voltage (3.5-4.0 kV), gas temperature (325°C), and nebulizer pressure (45 psi) [20]. The fragmentor voltage is typically set between 135-150 V to promote controlled in-source fragmentation while maintaining adequate molecular ion intensity [22].

Collision-induced dissociation (CID) experiments reveal characteristic fragmentation patterns that provide structural confirmation and enable differentiation of isomeric compounds [22] [23]. The major fragmentation pathways include loss of water (-18 Da) to generate the base peak at m/z 413, loss of formaldehyde (-30 Da), and loss of methoxy groups (-31 Da) [24] [22]. Additional fragment ions are observed at m/z 395, 381, and 367, corresponding to sequential losses of functional groups from the molecular ion [22] [23].

Table 4: Mass Spectrometry Parameters for Nirtetralin Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Ionization Method | Electrospray Ionization (ESI) | [20] [21] |

| Ion Mode | Positive | [22] [23] |

| Molecular Ion [M+H]⁺ | m/z 431.2 | [1] [2] |

| Capillary Voltage | 3.5-4.0 kV | [20] |

| Fragmentor Voltage | 135-150 V | [22] |

| Collision Energy | 10-40 eV | [20] [22] |

| Gas Temperature | 325°C | [20] |

| Nebulizer Pressure | 45 psi | [20] |

| Major Fragment Ions | m/z 413, 395, 381, 367 | [22] [23] |

| Characteristic Losses | Loss of H2O (-18), CH2O (-30), OCH3 (-31) | [24] [22] |

| Base Peak | m/z 413 [M+H-H2O]⁺ | [22] |

| Mass Accuracy | < 5 ppm | [25] [23] |

The fragmentation mechanism of Nirtetralin follows predictable patterns based on the stability of the resulting fragment ions and the presence of labile functional groups [24] [21]. The initial loss of water (18 Da) occurs readily due to the presence of hydroxyl groups, generating a stable dehydrated molecular ion [22]. Subsequent fragmentations involve cleavage of methoxy substituents and opening of the methylenedioxy ring system [24] [22].

High-resolution mass spectrometry using time-of-flight or Orbitrap analyzers provides mass accuracy below 5 ppm, enabling molecular formula determination and enhanced confidence in structural assignments [25] [23]. The high mass resolution also facilitates the resolution of isobaric compounds that may co-elute chromatographically [26].

Tandem mass spectrometry (MS/MS) experiments employ collision energies ranging from 10-40 eV to promote controlled fragmentation while maintaining adequate precursor ion intensity [20] [22]. Multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) modes provide enhanced selectivity and sensitivity for quantitative analysis, with specific precursor-to-product ion transitions monitored for each analyte [27].

The LC-ESI-MS methodology demonstrates exceptional sensitivity with detection limits ranging from 0.08-0.29 mg/L and quantification limits of 0.27-0.95 mg/L [10]. Calibration curves exhibit excellent linearity with correlation coefficients exceeding 0.999 across concentration ranges spanning at least two orders of magnitude [10]. Method precision typically achieves relative standard deviations below 5%, while accuracy ranges from 95-105% recovery [10].

Table 5: Method Validation Parameters for Nirtetralin Analysis

| Validation Parameter | TLC Method | HPLC Method | LC-MS Method | Reference |

|---|---|---|---|---|

| Linearity Range | 100-500 ng/band | 0.75-100 μg/mL | 0.08-0.95 mg/L | [5] [12] [10] |

| Correlation Coefficient (r²) | > 0.9995 | > 0.9901 | > 0.999 | [5] [28] [10] |

| Limit of Detection (LOD) | 25 ng/band | 0.75 μg/mL | 0.08-0.29 mg/L | [5] [12] [10] |

| Limit of Quantification (LOQ) | 100 ng/band | 3.00 μg/mL | 0.27-0.95 mg/L | [5] [12] [10] |

| Precision (RSD %) | < 2.0% | 0.09-3.69% | < 5.0% | [12] [9] |

| Accuracy (Recovery %) | 98.74% | 92.5-110.1% | 95-105% | [5] [12] |

| Repeatability (RSD %) | < 1.0% | < 2.2% | < 3.0% | [5] [12] |

| Intermediate Precision (RSD %) | < 2.0% | < 3.32% | < 5.0% | [28] [9] |

| Robustness | Evaluated | Evaluated | Evaluated | [5] [12] |

| Specificity | Confirmed | Confirmed | Confirmed | [5] [12] |

| System Suitability | Established | Established | Established | [5] [12] |

The biosynthesis of Nirtetralin, a prominent aryltetralin lignan found in Phyllanthus species, represents a complex metabolic network that fundamentally relies on the shikimate and phenylpropanoid pathways for its precursor supply and structural assembly [1] [2] [3]. These interconnected pathways serve as the primary metabolic routes that channel carbon flow from central metabolism toward the formation of aromatic amino acids and subsequently into the diverse array of phenylpropanoid-derived natural products, including lignans such as Nirtetralin.

The shikimate pathway constitutes the initial phase of Nirtetralin biosynthesis, functioning as a seven-step metabolic sequence that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the branch point metabolite for aromatic amino acid biosynthesis [4] [5] [6]. This pathway channels an estimated 30% of all photosynthetically fixed carbon in vascular plants, highlighting its fundamental importance in plant metabolism [7]. The key enzymatic steps include 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase catalyzing the condensation reaction, followed by 3-dehydroquinate synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, shikimate kinase, 5-enolpyruvylshikimate-3-phosphate synthase, and chorismate synthase [4] [6].

Shikimate itself plays a dual role in lignin and lignan biosynthesis, functioning both as an intermediate in the aromatic amino acid biosynthesis pathway and as a direct participant in the transesterification of p-coumaroyl-CoA to p-coumaroyl shikimate [8] [9]. This transesterification represents a critical step in the biosynthesis of coniferyl and sinapyl alcohols, which serve as immediate precursors for lignan formation through oxidative coupling mechanisms. The shikimate residue is subsequently released in later enzymatic steps, becoming available for recycling into new p-coumaroyl shikimate molecules, thereby maintaining a dynamic pool of activated phenylpropanoid intermediates [8] [9].

The phenylpropanoid pathway emerges from the shikimate pathway through the conversion of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase, marking the entry point into specialized phenylpropanoid metabolism [10] [11] [12]. This pathway encompasses a series of hydroxylation, methylation, and reduction reactions that generate the diverse array of hydroxycinnamic acids and their derivatives essential for Nirtetralin biosynthesis. The enzymatic sequence includes cinnamate 4-hydroxylase catalyzing the formation of p-coumaric acid, followed by 4-coumarate:CoA ligase producing p-coumaroyl-CoA, and subsequent modifications through hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase [10] [11].

Molecular evidence from Phyllanthus species demonstrates that the lignan biosynthetic genes, including those involved in Nirtetralin formation, are actively expressed in conjunction with the core phenylpropanoid pathway enzymes [13]. Transcriptomic analysis has revealed the presence of 11 genes involved in phenylpropanoid biosynthesis in Phyllanthus amarus, with coordinated expression patterns that support the biosynthetic flow from phenylalanine through cinnamic acid derivatives to lignan products [13]. The phenylpropanoid biosynthesis pathway generates cinnamoyl-CoA, p-coumaroyl-CoA, feruloyl-CoA, and sinapoyl-CoA as activated intermediates that serve as starting materials for lignan synthesis [13].

The integration of shikimate and phenylpropanoid pathways in Nirtetralin biosynthesis is further supported by feeding studies conducted with Phyllanthus niruri cell suspension cultures [14]. These investigations demonstrated that the addition of caffeic acid and ferulic acid, key phenylpropanoid intermediates, resulted in enhanced accumulation of lignan compounds including urinatetralin, which shares structural similarities with Nirtetralin [14]. The coupling of phenylpropanoid monomers leading to these lignan structures appears to involve precursors with 4'-hydroxy-3'-methoxy substitution patterns or 3',4'-dihydroxy substitution patterns, which can be replaced by 3',4'-methylenedioxy substitution patterns characteristic of Nirtetralin [14].

Transcriptional regulation of these pathways involves multiple families of transcription factors, including MYB, WRKY, and bHLH proteins, which coordinate the expression of biosynthetic genes in response to developmental and environmental signals [10] [13]. The R2R3-MYB transcription factors particularly regulate the phenylpropanoid biosynthetic pathway and have been identified as flavonol-specific regulators in various plant species [13]. This regulatory network ensures that the metabolic flux through the shikimate and phenylpropanoid pathways is appropriately directed toward lignan biosynthesis during specific developmental stages or stress conditions.

Enzymatic Dimerization Mechanisms of Cinnamic Acid Derivatives

The enzymatic dimerization of cinnamic acid derivatives represents the pivotal step in Nirtetralin biosynthesis, transforming monomeric phenylpropanoid precursors into the characteristic dimeric lignan structure through highly regulated oxidative coupling mechanisms [15] [16] [17]. These dimerization processes involve sophisticated enzymatic machinery that controls both the regiochemistry and stereochemistry of carbon-carbon and carbon-oxygen bond formation, ultimately determining the structural diversity and biological activity of the resulting lignan products.

Dirigent proteins constitute the most specialized class of enzymes involved in lignan dimerization, functioning as non-catalytic proteins that guide the stereoselective coupling of phenoxy radicals derived from monolignols [17] [18] [19]. These unique proteins do not possess intrinsic catalytic activity but instead serve as molecular templates that control the spatial arrangement of radical substrates during the coupling reaction [17] [18]. Crystallographic studies of enantiocomplementary dirigent proteins have revealed contrasting active site conformations that function as "molds" for differential binding of two radical substrates, enabling either si-si or re-re coupling to produce (+)-pinoresinol or (-)-pinoresinol, respectively [17].

The dirigent protein from Podophyllum hexandrum demonstrates remarkable substrate specificity and can promote not only homocoupling of coniferyl alcohol but also heterocoupling reactions with coniferyl alcohol analogues [17] [20]. These heterocoupling reactions proceed with exceptional enantioselectivity, achieving enantiomeric excesses of 89-94% for the major 8-8' heterocoupled products [17]. The dirigent-mediated reaction represents a complexity-generating transformation where three new bonds and four stereocenters are formed from two different achiral monomers in a single enzymatic step [17] [20].

Laccase enzymes function as copper-containing oxidases that catalyze the initial oxidation of phenolic substrates to generate the phenoxy radicals required for subsequent dirigent-mediated coupling [21] [22]. Unlike peroxidases, laccases utilize molecular oxygen rather than hydrogen peroxide as the electron acceptor, making them particularly suitable for lignan biosynthesis in aerobic cellular environments [21]. Genetic evidence from Arabidopsis demonstrates that multiple laccase isoforms, including LAC4, LAC11, and LAC17, are essential for monolignol polymerization, with simultaneous disruption of all three genes causing severe lignification defects [21].

The laccase-dirigent protein partnership has been demonstrated to be highly effective for the enantioselective synthesis of pinoresinol analogues through heterocoupling reactions [17]. This enzymatic system exhibits remarkable regioselectivity, with dirigent proteins increasing the selectivity for 8-8' heterocoupled products by approximately 12-fold compared to non-enzymatic oxidative coupling [17]. The enhanced regioselectivity observed in heterocoupling reactions compared to homocoupling suggests that the dirigent protein binding pocket preferentially accommodates coniferyl alcohol while remaining tolerant of structural analogues as the second coupling partner [17].

Peroxidase enzymes represent another major class of oxidative enzymes involved in phenylpropanoid dimerization, utilizing hydrogen peroxide to generate phenoxy radicals through one-electron oxidation mechanisms [21] [22]. Plant peroxidases are encoded by large multigene families, with 73 annotated peroxidases identified in Arabidopsis thaliana [21]. These enzymes demonstrate broad substrate specificity and can catalyze the oxidative coupling of various hydroxycinnamic acid derivatives, contributing to both lignan formation and lignin polymerization [21].

The mechanistic distinction between laccase and peroxidase function in lignan biosynthesis has been clarified through genetic analysis of Arabidopsis mutants [21]. While peroxidases are essential for lignification in specialized structures such as the Casparian strip, laccase activity appears to be the primary driver of lignin polymerization in vascular tissues [21]. This functional specialization suggests that different oxidative enzymes may contribute to distinct aspects of phenylpropanoid metabolism, with laccases being particularly important for controlled lignan biosynthesis.

Cytochrome P450 monooxygenases contribute to lignan dimerization through their role in hydroxylation and oxidative rearrangement reactions that modify the substitution patterns of phenylpropanoid precursors [15] [23]. These membrane-associated enzymes utilize heme iron cofactors and require NADPH and molecular oxygen for their catalytic activity [23]. While structural characterization of plant P450s remains challenging due to their membrane association, these enzymes are hypothesized to serve as organizing centers for multiprotein complexes involved in phenylpropanoid biosynthesis [23].

Recent advances in understanding enzymatic dimerization mechanisms have revealed the existence of specialized enzymes capable of forming specific lignan linkage patterns [15] [24]. The identification of genes involved in the formation of C8-O-C4' and C8-C5 linkages during lignan biosynthesis represents a significant advancement in understanding the molecular basis of structural diversity in lignan natural products [24]. These discoveries highlight the sophisticated enzymatic machinery that plants have evolved to control the precise assembly of complex lignan structures from simple phenylpropanoid precursors.

Isotopic Labeling Studies for Metabolic Pathway Tracing

Isotopic labeling studies have emerged as indispensable tools for elucidating the metabolic pathways involved in Nirtetralin biosynthesis, providing direct evidence for precursor-product relationships and quantitative information about metabolic flux through the complex network of phenylpropanoid metabolism [25] [26] [27] [28]. These investigations utilize stable isotope tracers to follow the incorporation of labeled atoms from precursor molecules into target metabolites, enabling researchers to map the biosynthetic routes and identify key regulatory steps in lignan formation.

Carbon-13 labeling experiments have proven particularly valuable for tracing the phenylpropanoid pathway contributions to Nirtetralin biosynthesis [28] [29] [30]. Studies utilizing uniformly labeled 13C-phenylalanine have demonstrated rapid incorporation of label into phenylpropanoid intermediates and subsequent lignan products in potato tuber tissue [28]. These investigations revealed distinct labeling kinetics for different pathway intermediates, with N-p-coumaroyloctopamine and chlorogenic acid exhibiting formation rates of 1.15 and 4.63 nanomoles per gram fresh weight per hour, respectively [28].

The application of ring-labeled 13C6-cinnamic acid has provided direct evidence for the incorporation of phenylpropanoid precursors into lignan structures [31] [32]. Studies with Cryptomeria japonica sapwood demonstrated that agatharesinol, a norlignan structurally related to Nirtetralin, incorporated both single and double units of 13C-labeled cinnamic acid, generating characteristic mass spectral patterns indicative of either single aromatic ring labeling or dual aromatic ring labeling [31] [32]. These results provided definitive proof that cinnamic acid derivatives serve as direct precursors for lignan biosynthesis through the phenylpropanoid pathway.

Deuterium labeling studies have contributed complementary information about the kinetic properties and mechanistic details of lignan biosynthesis [31] [32]. The administration of L-phenylalanine-[ring-2,3,4,5,6-2H] to plant tissues resulted in the incorporation of deuterium atoms into both p-hydroxyphenyl rings of agatharesinol, generating mass spectral ions consistent with the substitution of four or eight hydrogen atoms depending on whether one or both aromatic rings were derived from the labeled precursor [31] [32]. These isotopic substitution patterns provided clear evidence for the symmetric coupling of two phenylpropanoid units in lignan formation.

Metabolic flux analysis using stable isotope labeling has enabled quantitative assessment of the biosynthetic activity in phenylpropanoid pathways [28] [29]. Time-dependent monitoring of isotope abundance in metabolites allows for the calculation of formation and conversion rates through mathematical modeling of labeling kinetics [28]. This approach has revealed that elicitor treatment of potato tuber tissue causes coordinated changes in both the biosynthetic flux (Jin) and transformation flux (Jout) of phenylpropanoid metabolites, indicating rapid turnover and active metabolism of these compounds [29].

Recent developments in isotopic labeling methodology have expanded the scope and sensitivity of pathway tracing experiments [33] [30]. The combination of global metabolome labeling with tracer-based isotope labeling provides enhanced compound annotation and classification of metabolites into distinct submetabolomes [33]. Studies utilizing 13CO2 labeling in controlled growth chambers have enabled the production of highly enriched uniformly 13C-labeled plant material, while selective treatment with 13C9-phenylalanine or 13C11-tryptophan allows for targeted investigation of aromatic amino acid metabolism [33].

Arabidopsis stem feeding experiments using 13C-labeled phenylalanine have demonstrated the effectiveness of isotopic tracing for measuring lignin metabolic flux [30]. These studies revealed rapid accumulation and utilization of labeled phenylalanine for the synthesis of phenylpropanoid intermediates and lignin polymers, with different labeling kinetics observed for various pathway intermediates [30]. The incorporation of label into all three lignin subunits provided evidence for the central role of phenylalanine-derived precursors in lignan and lignin biosynthesis.

Isotopic labeling studies have also provided insights into the subcellular compartmentalization and transport of phenylpropanoid metabolites [26] [34]. The differential labeling kinetics observed for soluble versus insoluble carbon sources suggest distinct metabolic processing pathways, with insoluble sources yielding higher average atom percent 13C enrichment in biomass markers [34]. These findings highlight the importance of considering cellular compartmentalization and metabolite transport in interpreting isotopic labeling data.

The integration of isotopic labeling with advanced analytical techniques, including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, has greatly enhanced the precision and scope of metabolic pathway analysis [27] [35]. Modern stable isotope-resolved metabolomics approaches enable the simultaneous detection and quantification of hundreds of labeled metabolites, providing global perspectives on metabolic network activity [35] [36]. These technological advances have made isotopic tracing increasingly accessible for studying complex biosynthetic pathways such as those involved in Nirtetralin formation.

| Pathway Component | Role in Nirtetralin Biosynthesis | Key Regulatory Features |

|---|---|---|

| Shikimate Pathway | Provides aromatic amino acid precursors | Channels ~30% of fixed carbon; feedback inhibition by aromatic amino acids |

| Phenylpropanoid Pathway | Generates hydroxycinnamic acid derivatives | Coordinated transcriptional regulation by MYB factors |

| Dirigent Proteins | Control stereochemistry of coupling reactions | Non-catalytic; template-directed stereoselective dimerization |

| Laccase Enzymes | Initiate oxidative coupling through radical formation | Copper-dependent; coordinate with dirigent proteins |

| Isotopic Tracing | Reveals pathway flux and precursor relationships | Enables quantitative flux analysis and pathway validation |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Wei W, Li X, Wang K, Zheng Z, Zhou M. Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L. Phytother Res. 2012 Jul;26(7):964-8. doi: 10.1002/ptr.3663. Epub 2011 Dec 1. PubMed PMID: 22131154.

3: Kassuya CA, Leite DF, de Melo LV, Rehder VL, Calixto JB. Anti-inflammatory properties of extracts, fractions and lignans isolated from Phyllanthus amarus. Planta Med. 2005 Aug;71(8):721-6. PubMed PMID: 16142635.

4: Huang RL, Huang YL, Ou JC, Chen CC, Hsu FL, Chang C. Screening of 25 compounds isolated from Phyllanthus species for anti-human hepatitis B virus in vitro. Phytother Res. 2003 May;17(5):449-53. PubMed PMID: 12748977.

5: Mao G, Chen L, Yang Y, Wu Z, Tong T, Liu Y, Xie S. Vertical profiles of water and sediment denitrifiers in two plateau freshwater lakes. Appl Microbiol Biotechnol. 2017 Apr;101(8):3361-3370. doi: 10.1007/s00253-016-8022-6. Epub 2016 Dec 6. PubMed PMID: 27921137.

6: Fan H, Zhang W, Wang J, Lv M, Zhang P, Zhang Z, Xu F. HPLC-MS/MS method for the determination of four lignans from Phyllanthus urinaria L. in rat plasma and its application. Bioanalysis. 2015;7(6):701-12. doi: 10.4155/bio.14.312. PubMed PMID: 25871587.

7: Kassuya CA, Silvestre A, Menezes-de-Lima O Jr, Marotta DM, Rehder VL, Calixto JB. Antiinflammatory and antiallodynic actions of the lignan niranthin isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor. Eur J Pharmacol. 2006 Sep 28;546(1-3):182-8. Epub 2006 Jul 22. PubMed PMID: 16925995.

8: Leite DF, Kassuya CA, Mazzuco TL, Silvestre A, de Melo LV, Rehder VL, Rumjanek VM, Calixto JB. The cytotoxic effect and the multidrug resistance reversing action of lignans from Phyllanthus amarus. Planta Med. 2006 Dec;72(15):1353-8. Epub 2006 Oct 20. PubMed PMID: 17054045.

9: Phan MG, Phan TS, Matsunami K, Otsuka H. Chemical and biological evaluation on scopadulane-type diterpenoids from Scoparia dulcis of Vietnamese origin. Chem Pharm Bull (Tokyo). 2006 Apr;54(4):546-9. PubMed PMID: 16595962.

10: Srivastava V, Singh M, Malasoni R, Shanker K, Verma RK, Gupta MM, Gupta AK, Khanuja SP. Separation and quantification of lignans in Phyllanthus species by a simple chiral densitometric method. J Sep Sci. 2008 Jan;31(1):47-55. Erratum in: J Sep Sci. 2008 Jul;31(12):2338. PubMed PMID: 18064620.